molecular formula C20H27N7O B2776395 4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine CAS No. 2415533-53-6

4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B2776395
CAS No.: 2415533-53-6
M. Wt: 381.484
InChI Key: IADIKWWBIBCMJN-UHFFFAOYSA-N
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Description

4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, a piperazine ring, and a morpholine ring, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Morpholine Ring Introduction: The final step involves the formation of the morpholine ring through a cyclization reaction, often using a diol and an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific combination of cyclopropylpyrimidine, piperazine, and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-15-12-19(24-20(23-15)27-8-10-28-11-9-27)26-6-4-25(5-7-26)18-13-17(16-2-3-16)21-14-22-18/h12-14,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADIKWWBIBCMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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